molecular formula C17H12O3 B11855129 1,4-Naphthalenedione, 5-(phenylmethoxy)- CAS No. 75445-61-3

1,4-Naphthalenedione, 5-(phenylmethoxy)-

Cat. No.: B11855129
CAS No.: 75445-61-3
M. Wt: 264.27 g/mol
InChI Key: ZUMQZEANHGSXGO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)naphthalene-1,4-dione is an organic compound with the molecular formula C17H12O3 and a molecular weight of 264.28 g/mol It is a derivative of naphthoquinone, featuring a benzyloxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 5-(Benzyloxy)naphthalene-1,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .

Scientific Research Applications

5-(Benzyloxy)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)naphthalene-1,4-dione is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthoquinone derivatives and may contribute to its specific applications in research and industry .

Properties

CAS No.

75445-61-3

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

5-phenylmethoxynaphthalene-1,4-dione

InChI

InChI=1S/C17H12O3/c18-14-9-10-15(19)17-13(14)7-4-8-16(17)20-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

ZUMQZEANHGSXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)C=CC3=O

Origin of Product

United States

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